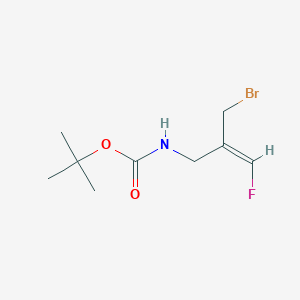

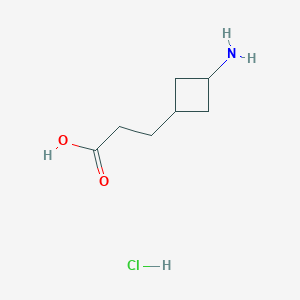

2,4-dichloro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-dichloro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide, also known as triclosan, is a synthetic antibacterial and antifungal agent. It is widely used in personal care products, such as soaps, toothpaste, and deodorants, as well as in household items, such as cutting boards and kitchen utensils. Triclosan has been the subject of extensive scientific research due to its potential impact on human health and the environment.

Applications De Recherche Scientifique

Chemical Stability and Degradation

- Santos et al. (2013) conducted forced degradation studies of a similar compound, 4-(chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide, a potential antitumor agent, under hydrolysis conditions to determine its intrinsic stability and degradation products (Santos et al., 2013).

Kinetic Analysis in Aqueous Reaction

- Tenn et al. (2001) studied the kinetics of the aqueous reaction of N-(hydroxymethyl)benzamide derivatives, including 2,4-dichloro-N-(hydroxymethyl)benzamide, under various catalytic conditions. This research is valuable for understanding the reaction behavior of similar compounds (Tenn et al., 2001).

Improved Synthesis Processes

- Dian (2010) researched an improved process for synthesizing a related compound, 2-hydroxy-N-(pyridin-4-yl)benzamide, focusing on optimizing reaction conditions to achieve high yields (Dian, 2010).

Antipathogenic Activity

- Limban et al. (2011) synthesized and characterized various thiourea derivatives of benzamides, including compounds with dichlorophenyl groups. They tested these derivatives for their interaction with bacterial cells and demonstrated significant antipathogenic activity, especially against biofilm-forming bacteria (Limban et al., 2011).

Insecticidal Properties

- Schaefer et al. (1978) discovered that certain benzamides, such as SIR-8514 and SIR-6874, which include chloro and trifluoromethoxy groups, are highly effective in inhibiting mosquito development, suggesting potential use in controlling larval populations (Schaefer et al., 1978).

Spectroscopic and Structural Analysis

- Pokotylo et al. (2018) developed a new synthesis procedure for N-(2,2,2-trichloro-1-hydroxyethyl)carboxamides, providing detailed spectral data and discussing their potential applications (Pokotylo et al., 2018).

Anticonvulsant Activity

- Mussoi et al. (1996) synthesized a series of benzamides with potential anticonvulsant activity. Their research included compounds with a structure similar to 2,4-dichloro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide, showing promise as treatments for epilepsy (Mussoi et al., 1996).

Propriétés

IUPAC Name |

2,4-dichloro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl5NO2/c10-4-1-2-5(6(11)3-4)7(16)15-8(17)9(12,13)14/h1-3,8,17H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNAIHZUWUMSRHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)NC(C(Cl)(Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl5NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide](/img/structure/B2390880.png)

![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2390884.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2390886.png)

![7-chloro-3-(morpholin-4-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2390887.png)

![N-butyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2390888.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2390890.png)

![(8-methyl-2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-2H-pyrano[2,3-c]pyridin-5-yl)methyl isobutyrate](/img/structure/B2390894.png)

![N'-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-naphthalen-1-ylacetohydrazide](/img/structure/B2390898.png)